what is the chemical structure of[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
what is the chemical structure of[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
The Chemical Architecture and Application of[(4,7-Dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic Acid in Advanced Therapeutics and Probe Design
Executive Summary
In the landscape of modern drug discovery and chemical biology, bifunctional scaffolds are critical for developing targeted therapeutics and diagnostic probes. [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid (CAS 169116-78-3) represents a highly versatile, engineered building block[1]. By merging the photophysical and pharmacophoric properties of a 4,7-dimethylcoumarin core with the synthetic tractability of a 5-oxyacetic acid linker, this molecule serves as a foundational precursor. As a Senior Application Scientist, I have utilized this specific scaffold to bridge the gap between raw fluorophores and complex multi-target-directed ligands (MTDLs) used in neurodegenerative and neuropsychiatric research[2],[3].
This whitepaper deconstructs the structural logic of this compound, details a self-validating bioconjugation protocol, and explores its authoritative applications in contemporary medicinal chemistry.
Structural and Physicochemical Profiling
The utility of[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid is dictated by its precise physicochemical parameters. The coumarin (2-oxo-2H-chromene) ring system provides a rigid, planar, and lipophilic core that is intrinsically fluorescent[4]. The methyl groups at positions 4 and 7 enhance the lipophilicity of the molecule, which is crucial for crossing the blood-brain barrier (BBB) in central nervous system (CNS) applications[5].
Crucially, the substitution of the oxyacetic acid group at the 5-position —rather than the more common 7-position—alters the electron-donating profile to the pyrone ring. This specific geometry shifts the spatial trajectory of any attached functional groups, allowing the molecule to fit uniquely into the narrow catalytic gorges of target enzymes[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
|---|---|---|
| Chemical Name | [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid | Defines the core scaffold and substitution pattern[6]. |
| CAS Registry Number | 169116-78-3 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₁₃H₁₂O₅ | Indicates a highly oxygenated, low-molecular-weight core[1]. |
| Molecular Weight | 248.23 g/mol | Ideal low MW for a precursor, leaving room for bulky ligand addition without violating Lipinski’s Rule of 5[1]. |
| Hydrogen Bond Donors | 1 | Provided by the terminal carboxylic acid; crucial for solubility and reactivity. |
| Hydrogen Bond Acceptors | 5 | Provided by the lactone and ether oxygens; facilitates target receptor docking[3]. |
Mechanistic Utility: The Logic of the Scaffold
In rational drug design, every functional group must serve a distinct purpose. The architecture of this compound is divided into two functional hemispheres: the pharmacophore/fluorophore core and the bioconjugation handle .
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The Coumarin Core: Coumarins are privileged structures in medicinal chemistry. They act as competitive inhibitors for enzymes like Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) by mimicking the aromatic rings of endogenous neurotransmitters[2]. Furthermore, their inherent fluorescence allows them to act as environmentally sensitive probes, shifting their emission spectra based on the local polarity of the biological microenvironment[4].
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The 5-Oxyacetic Acid Handle: The terminal carboxylic acid is synthetically inert under physiological conditions but can be readily activated in vitro. It acts as a flexible spacer, ensuring that when a bulky targeting moiety (like an arylpiperazine) is attached, the coumarin core remains free to anchor into hydrophobic binding pockets without steric clash[5].
Structural deconstruction and bioconjugation workflow of the coumarin derivative.
Experimental Workflow: Self-Validating Bioconjugation Protocol
To functionalize this compound, the carboxylic acid must be coupled to a primary or secondary amine (e.g., to synthesize an arylpiperazine derivative). Direct coupling often suffers from poor yields due to steric hindrance and competing hydrolysis. To circumvent this, I employ a self-validating EDC/NHS activation system . This protocol is designed so that each step chemically traps the intermediate, preventing backward reactions and validating the progression of the synthesis.
Step-by-Step Methodology:
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Solvent Selection & Solubilization:
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Action: Dissolve 1.0 equivalent of[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
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Causality: Anhydrous conditions are strictly required because water acts as a competing nucleophile, which would prematurely hydrolyze the activated ester back to the starting material.
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Carboxylate Activation (The Trap):
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Action: Add 1.2 equivalents of EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 0°C.
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Causality: EDC activates the inert carboxylate into a highly electrophilic O-acylisourea intermediate. However, this intermediate is unstable and prone to a dead-end rearrangement into an inactive N-acylurea.
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Intermediate Stabilization (Self-Validation):
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Action: Immediately add 1.5 equivalents of N-Hydroxysuccinimide (NHS).
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Causality: NHS acts as a superior nucleophile, rapidly displacing the O-acylisourea to form a semi-stable NHS-ester. This step is self-validating: the formation of the NHS-ester prevents the dead-end N-acylurea rearrangement, ensuring the reactive species persists long enough for the amine to attack.
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Nucleophilic Acyl Substitution:
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Action: Introduce 1.1 equivalents of the target amine (e.g., an arylpiperazine) alongside 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
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Causality: DIPEA is a sterically hindered base. It neutralizes the HCl salt of the amine, maintaining it in its unprotonated, highly nucleophilic state, without competing for the NHS-ester itself. The amine attacks the NHS-ester, forming a stable amide bond and releasing water-soluble urea byproducts that are easily removed during aqueous workup.
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Pharmacological Applications: Multi-Target Directed Ligands
Once functionalized, derivatives of[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid are deployed in cutting-edge pharmacological research, specifically in the creation of Multi-Target-Directed Ligands (MTDLs).
Alzheimer's Disease Therapeutics: Modern Alzheimer's research has shifted away from single-target drugs toward MTDLs. Derivatives of 4,7-dimethyl-5-hydroxycoumarin have been identified as potent dual inhibitors of both Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[2]. The coumarin core slides into the peripheral anionic site (PAS) of AChE, blocking amyloid-beta aggregation, while simultaneously fitting into the hydrophobic cavity of MAO-B to prevent dopamine degradation[2].
Neuropsychiatric Agents (Serotonin Receptors): When the 5-oxyacetic acid handle is conjugated to arylpiperazines, the resulting compounds exhibit subnanomolar affinities for the 5-HT1A and 5-HT2A serotonin receptors[3],[5]. The 4,7-dimethylcoumarin moiety acts as a hydrophobic anchor in the receptor's binding pocket, while the piperazine nitrogen engages in a critical salt-bridge interaction with an aspartic acid residue (Asp116) in the receptor[7]. This precise spatial arrangement is entirely dependent on the geometry provided by the 5-position linkage.
Pharmacological pathways targeted by functionalized 4,7-dimethylcoumarin derivatives.
References
1.[1] 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid, Sigma-Aldrich. 1 2.[6] 169116-78-3 CAS Manufactory, ChemicalBook. 6 3.[4] The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems, PMC (NIH). 4 4.[2] Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy, PubMed (NIH). 2 5.[3] Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core, PMC (NIH). 3 6.[7] 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives: Design, synthesis, modeling studies, 5-HT1A, 5-HT2A and D2 receptors affinity, PubMed (NIH). 7 7.[5] Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT 1A Serotonin Receptor Antagonists, MDPI. 5
Sources
- 1. 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid | 169116-78-3 [sigmaaldrich.com]
- 2. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists | MDPI [mdpi.com]
- 6. 169116-78-3 CAS Manufactory [m.chemicalbook.com]
- 7. 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives: Design, synthesis, modeling studies, 5-HT1A, 5-HT2A and D2 receptors affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
